molecular formula C21H26N4O2 B14089520 2-(4-benzylpiperazin-1-yl)-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide

2-(4-benzylpiperazin-1-yl)-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B14089520
M. Wt: 366.5 g/mol
InChI Key: FBARJBSLXDQMSW-PXLXIMEGSA-N
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Description

2-(4-Benzylpiperazin-1-yl)-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a benzylpiperazine moiety and a methoxyphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 4-benzylpiperazine, which is then reacted with acetohydrazide under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various solvents (e.g., ethanol, methanol). Reaction conditions may vary depending on the desired outcome but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(4-Benzylpiperazin-1-yl)-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting specific enzymes or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Benzylpiperazin-1-yl)-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its methoxyphenyl group, in particular, may enhance its biological activity and specificity compared to similar compounds .

Properties

Molecular Formula

C21H26N4O2

Molecular Weight

366.5 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H26N4O2/c1-27-20-10-6-5-9-19(20)15-22-23-21(26)17-25-13-11-24(12-14-25)16-18-7-3-2-4-8-18/h2-10,15H,11-14,16-17H2,1H3,(H,23,26)/b22-15+

InChI Key

FBARJBSLXDQMSW-PXLXIMEGSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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